2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s source or method of synthesis.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with different reagents, its participation in various types of reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as chromatography and spectroscopy could be used.Scientific Research Applications
Synthesis of Thiazolo[5,4-d]-thiazole Derivatives : An oxidative dimerization process using titanium(IV) enolates derived from menthyl esters of 2-isothiocarboxylic acids, including 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid, leads to the formation of thiazolo[5,4-d]thiazole derivatives as pure enantiomers. These derivatives have potential applications in asymmetric synthesis and pharmaceuticals (Cież & Kalinowska‐Tłuścik, 2012).
Photoreleasable Protecting Group for Carboxylic Acids : The 2,5-dimethylphenacyl chromophore, a variant of the 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid, serves as a photoremovable protecting group for carboxylic acids. This application is significant in the field of photochemistry and drug delivery systems (Klan, Zabadal, & Heger, 2000).
Lanthanide Metal-Organic Frameworks for Luminescence Sensing : Derivatives of dimethylphenyl imidazole dicarboxylate, closely related to 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid, have been used to create lanthanide(III)-organic frameworks. These frameworks exhibit fluorescence sensitivity to benzaldehyde-based derivatives, indicating their potential in sensing applications (Shi, Zhong, Guo, & Li, 2015).
Antimicrobial Studies of Benzothiazepine Derivatives : The synthesis and antimicrobial properties of benzothiazepine-2-carboxylic acids, derivatives of 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid, have been studied. These compounds exhibit activity against various bacteria and fungi, suggesting their application in antimicrobial therapies (Pant & Yadav, 2017).
Novel Thiazole-Based Lanthanide Complexes : A study on novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid, demonstrates their potential as luminescence sensors. These complexes are particularly sensitive to benzaldehyde derivatives, which could be leveraged in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).
Synthesis of 1,3-Thiazole-2-Amine Derivatives : N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, related to 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown to directly inhibit 5‐lipoxygenase, an enzyme involved in inflammation-related diseases (Suh, Yum, Cheon, & Cho, 2012).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It could also involve studying the compound’s environmental impact.
Future Directions
This could involve suggesting further studies to fully understand the compound’s properties or potential applications. It could also involve proposing modifications to the compound’s structure to enhance its properties.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFITQVFGQLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240320 | |
Record name | 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
886368-73-6 | |
Record name | 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886368-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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